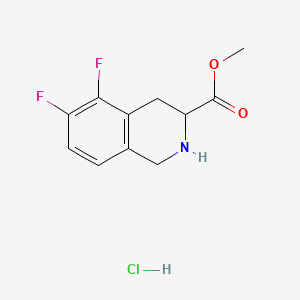
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The preparation of Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves the following steps:
Synthesis of the Isoquinoline Core: The isoquinoline core can be synthesized using a high-pressure reaction involving isoquinoline, a solvent, and a catalyst such as PdCl2 or H2PtCl6.
Esterification: The carboxylate group is introduced through esterification reactions using appropriate reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Chemical Reactions Analysis
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its biological activity against various pathogens and neurodegenerative disorders.
Biological Studies: The compound is used in studies related to its mechanism of action and its effects on molecular targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological outcomes, such as inhibition of pathogen growth or modulation of neurodegenerative pathways .
Comparison with Similar Compounds
Methyl5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the fluorine and carboxylate groups.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
C(1)-Substituted Tetrahydroisoquinolines: These derivatives are used as precursors for various alkaloids with biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and development .
Biological Activity
Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H10ClF2N
- Molecular Weight : 221.65 g/mol
- CAS Number : 80076-46-6
The structure of methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride includes a tetrahydroisoquinoline backbone with two fluorine atoms at the 5 and 6 positions and a carboxylate group at the 3 position.
Pharmacological Properties
Research indicates that THIQ derivatives exhibit various biological activities including:
- Antimicrobial Activity : Several studies have highlighted the potential of THIQ compounds in combating bacterial and fungal infections. Methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results against resistant strains of bacteria.
- Neuroprotective Effects : THIQ analogs have been investigated for their neuroprotective properties. They may help in the treatment of neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.
- Antidepressant Activity : Some studies suggest that compounds within this class could exhibit antidepressant-like effects through modulation of neurotransmitter systems.
The mechanisms underlying the biological activities of methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline derivatives include:
- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in neurotransmitter metabolism or microbial metabolism.
- Receptor Modulation : Interaction with various receptors (e.g., serotonin and dopamine receptors) has been observed, contributing to their psychoactive effects.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Neuroprotective Study :
- Antidepressant-Like Effects :
Comparative Table of Biological Activities
Properties
Molecular Formula |
C11H12ClF2NO2 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
methyl 5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H11F2NO2.ClH/c1-16-11(15)9-4-7-6(5-14-9)2-3-8(12)10(7)13;/h2-3,9,14H,4-5H2,1H3;1H |
InChI Key |
QWOIJXWLRBXBMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















